molecular formula C10H13FN2 B1386502 N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine CAS No. 1039986-83-8

N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine

Cat. No. B1386502
M. Wt: 180.22 g/mol
InChI Key: WDKKOMUHSYMNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine” would likely involve a benzene ring substituted with a fluorine atom and a cyclopropylmethyl group. The two amine groups would be attached to the benzene ring as well .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine” would depend on its specific structure. For instance, the presence of the fluorine atom might influence its reactivity and polarity .

Future Directions

The future directions for research on “N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine” would likely depend on its potential applications. For instance, if it has biological activity, it could be studied for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be explored for use in synthetic chemistry .

properties

IUPAC Name

1-N-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKKOMUHSYMNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(cyclopropylmethyl)-4-fluorobenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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